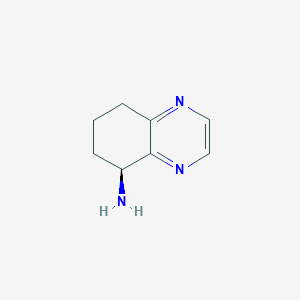
(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrogen source, such as aziridine or an aziridine precursor, under suitable conditions.
Introduction of Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the aziridine intermediate with a hydrazine derivative.
Formation of Propan-2-ylidene Group:
Industrial Production Methods
Industrial production of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carbohydrazide: Lacks the propan-2-ylidene group but shares the aziridine and carbohydrazide moieties.
N’-Propan-2-ylidenehydrazine: Contains the propan-2-ylidene group but lacks the aziridine ring.
Uniqueness
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is unique due to the combination of the aziridine ring, carbohydrazide group, and propan-2-ylidene moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2S)-N-(propan-2-ylideneamino)aziridine-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
QYKAJWLHDILPFJ-YFKPBYRVSA-N |
SMILES isomérico |
CC(=NNC(=O)[C@@H]1CN1)C |
SMILES canónico |
CC(=NNC(=O)C1CN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)



![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)

![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
